Dehydroxy mirabegron is a derivative of mirabegron, a medication primarily used for the treatment of overactive bladder. Mirabegron functions as a selective beta-3 adrenergic receptor agonist, promoting relaxation of the bladder muscle and increasing its capacity. Dehydroxy mirabegron is significant in pharmaceutical research due to its potential implications for drug efficacy and safety profiles.
Mirabegron was first approved by the U.S. Food and Drug Administration in 2012 and is marketed under various brand names. The compound is synthesized through multiple chemical processes, which also yield various derivatives, including dehydroxy mirabegron.
Dehydroxy mirabegron falls under the classification of synthetic organic compounds, specifically within the category of beta-adrenergic receptor agonists. Its molecular structure is closely related to that of mirabegron, with modifications that may influence its pharmacological properties.
The synthesis of dehydroxy mirabegron typically involves several key steps that modify the original structure of mirabegron. The methods can include:
The synthesis process can utilize solvents such as tetrahydrofuran and various oxidizing agents like potassium permanganate or manganese dioxide to facilitate reactions under controlled conditions (e.g., nitrogen atmosphere) . The final purification often involves recrystallization techniques to ensure high purity levels.
Dehydroxy mirabegron's molecular formula is derived from that of mirabegron, which is . The structural modifications primarily involve the removal of hydroxyl groups from the original molecule.
Dehydroxy mirabegron can undergo various chemical reactions typical for organic compounds, including:
The technical aspects of these reactions include careful control over reaction conditions such as temperature, pH, and solvent choice to maximize yield and minimize side reactions .
Dehydroxy mirabegron acts similarly to its parent compound by targeting beta-3 adrenergic receptors located in the detrusor muscle of the bladder. Upon binding, it promotes muscle relaxation, thereby enhancing bladder capacity and reducing urinary frequency.
Studies indicate that modifications like those in dehydroxy mirabegron can affect receptor affinity and selectivity, potentially leading to variations in therapeutic efficacy and side effects compared to mirabegron .
Relevant data on these properties can be obtained through standard analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Dehydroxy mirabegron is primarily investigated for its potential role in enhancing the therapeutic effects of overactive bladder treatments. Research into its pharmacological properties aims to identify improved formulations that could lead to better patient outcomes with fewer side effects. Additionally, understanding its synthesis and properties contributes to broader pharmaceutical development efforts focused on beta-adrenergic receptor modulators .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2